molecular formula C16H11N3O5S3 B2760151 (E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476308-35-7

(E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2760151
CAS RN: 476308-35-7
M. Wt: 421.46
InChI Key: GRJGVNVQHNLOMF-VMPITWQZSA-N
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Description

(E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiazole-based compound that has shown promising results in various biological assays and has been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Enhanced Oil Recovery

Acrylamide-based copolymers, incorporating elements such as sulfonate and imidazoline derivatives, have been developed for enhanced oil recovery applications. These polymers demonstrate superior thickening properties, shear stability, and salt tolerance, crucial for efficient oil recovery processes in challenging environments (Gou et al., 2015).

Biomedical Applications

Injectable sulfonate-containing hydrogels have been synthesized for potential biomedical applications. These hydrogels exhibit tunable mechanical properties and swelling behaviors, making them suitable for various medical applications, including drug delivery and tissue engineering (Liang et al., 2016).

Antimicrobial Activity

Compounds derived from acrylamide structures have shown promising antimicrobial activities. For instance, derivatives prepared through 1,3-dipolar cycloaddition methodology demonstrated significant antibacterial and antifungal effects, highlighting their potential in developing new antimicrobial agents (Sowmya et al., 2018).

Catalysis

Crosslinked sulfonated polyacrylamide, tethered to nano-Fe3O4, has been utilized as a superior catalyst for synthesizing 1,3-thiazoles. This innovative approach offers a straightforward and atom-economical route for the synthesis of valuable chemical structures, underlining the versatility of acrylamide derivatives in catalytic applications (Shahbazi-Alavi et al., 2019).

properties

IUPAC Name

(E)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5S3/c20-14(8-5-12-2-1-9-25-12)18-16-17-10-15(26-16)27(23,24)13-6-3-11(4-7-13)19(21)22/h1-10H,(H,17,18,20)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJGVNVQHNLOMF-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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